MI-3454 vs. MI-503: 60-Fold Superior Biochemical Potency in Menin-MLL1 Fluorescence Polarization Assay
MI-3454 demonstrates a biochemical IC50 of 0.51 nM against the menin-MLL1 interaction in fluorescence polarization competition assays, representing an approximately 60-fold improvement in potency compared to the first-generation menin inhibitor MI-503 (IC50 = 14.7 nM) [1]. This potency enhancement was achieved through structure-guided optimization based on co-crystal structures of earlier menin-inhibitor complexes, with MI-3454 exhibiting a high-resolution (1.24 Å) binding mode to the menin MLL-binding pocket [2]. The subnanomolar potency of MI-3454 enables robust target engagement at substantially lower compound concentrations, reducing the likelihood of off-target pharmacology at therapeutically relevant exposures.
| Evidence Dimension | Biochemical inhibition of menin-MLL1 protein-protein interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.51 nM |
| Comparator Or Baseline | MI-503: IC50 = 14.7 nM |
| Quantified Difference | Approximately 29-fold lower IC50; reported as 60-fold improvement |
| Conditions | Fluorescence polarization competition assay; menin-MLL14-43 peptide interaction; mean ± SD, n = 3 independent experiments |
Why This Matters
Subnanomolar potency enables lower dosing requirements while maintaining target saturation, reducing compound consumption and minimizing off-target risk in both in vitro and in vivo experimental workflows.
- [1] Klossowski S, Miao H, Kempinska K, et al. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. J Clin Invest. 2020;130(2):981-997. View Source
- [2] Klossowski S, et al. Figure 1: Structure and in vitro activity of menin-MLL1 inhibitor MI-3454. J Clin Invest. 2020;130(2):981-997. PMCID: PMC6994154. View Source
